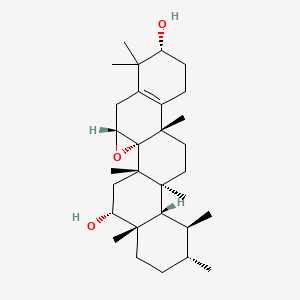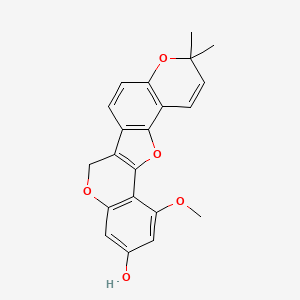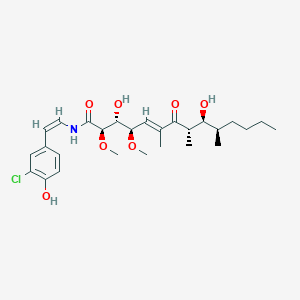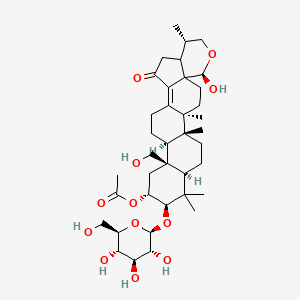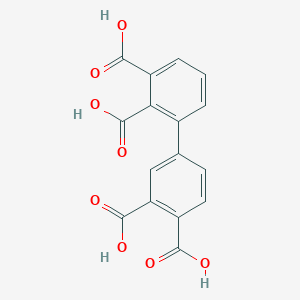
1,1'-biphenyl-2,3,3',4'-tetracarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3,3’,4’-Biphenyltetracarboxylic acid is an organic compound with the molecular formula C16H10O8 It is a derivative of biphenyl, characterized by the presence of four carboxylic acid groups attached to the biphenyl core
准备方法
Synthetic Routes and Reaction Conditions
2,3,3’,4’-Biphenyltetracarboxylic acid can be synthesized through several methods. One common approach involves the coupling reaction of 4-halogen substituted o-benzenedicarboxylic acid ester in the presence of a triphenylphosphine-nickel chloride or trialkylphosphine-nickel chloride catalyst, zinc powder as the reducing agent, and an alkali metal halide promoting agent . Another method involves the dimerization of o-phthalic diester in the presence of a palladium catalyst and a basic bidentate ligand compound .
Industrial Production Methods
Industrial production of 2,3,3’,4’-Biphenyltetracarboxylic acid typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.
化学反应分析
Types of Reactions
2,3,3’,4’-Biphenyltetracarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding anhydrides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions, where one or more carboxylic acid groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts like palladium on carbon for hydrogenation reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield anhydrides, while reduction can produce alcohols or other reduced derivatives.
科学研究应用
2,3,3’,4’-Biphenyltetracarboxylic acid has a wide range of applications in scientific research:
Medicine: Research is ongoing into its potential use in the development of new pharmaceuticals and therapeutic agents.
作用机制
The mechanism by which 2,3,3’,4’-Biphenyltetracarboxylic acid exerts its effects is primarily through its ability to form stable complexes with various metal ions and organic molecules. This property is leveraged in the synthesis of polyimides and COFs, where the compound acts as a key building block, providing structural integrity and enhancing the material’s properties .
相似化合物的比较
Similar Compounds
3,3’,4,4’-Biphenyltetracarboxylic acid: A symmetric isomer with similar chemical properties but different structural characteristics.
3,3’,5,5’-Biphenyltetracarboxylic acid: Another isomer with distinct reactivity and applications.
Uniqueness
2,3,3’,4’-Biphenyltetracarboxylic acid is unique due to its non-symmetrical structure, which imparts specific properties such as higher glass transition temperature (Tg) and lower melt viscosity compared to its symmetric counterparts. These properties make it particularly valuable in the synthesis of high-performance polymers and advanced materials .
属性
分子式 |
C16H10O8 |
|---|---|
分子量 |
330.24 g/mol |
IUPAC 名称 |
3-(3,4-dicarboxyphenyl)phthalic acid |
InChI |
InChI=1S/C16H10O8/c17-13(18)9-5-4-7(6-11(9)15(21)22)8-2-1-3-10(14(19)20)12(8)16(23)24/h1-6H,(H,17,18)(H,19,20)(H,21,22)(H,23,24) |
InChI 键 |
NBAUUNCGSMAPFM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1)C(=O)O)C(=O)O)C2=CC(=C(C=C2)C(=O)O)C(=O)O |
同义词 |
1,1'-biphenyl-2,3',3,4'-tetracarboxylic acid BP-TCA cpd |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


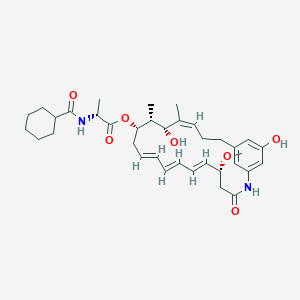
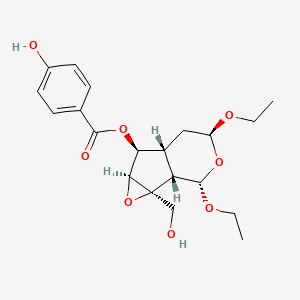
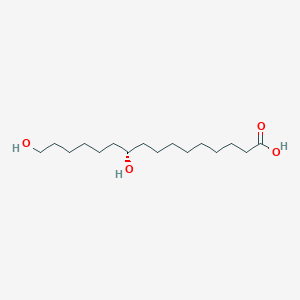
![(2E,4E,6E)-7-[(1S,2R,6R)-4-[[(2E,4E)-5-cyclohexylpenta-2,4-dienoyl]amino]-2-hydroxy-5-oxo-7-oxabicyclo[4.1.0]hept-3-en-2-yl]-N-(2-hydroxy-5-oxocyclopenten-1-yl)hepta-2,4,6-trienamide](/img/structure/B1250878.png)
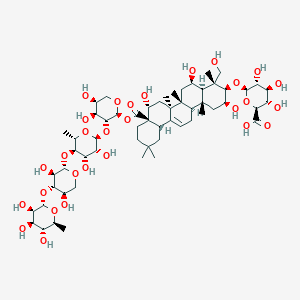
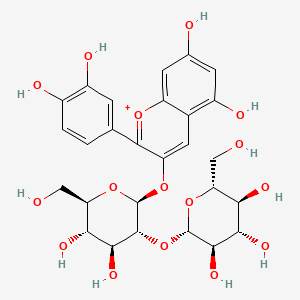

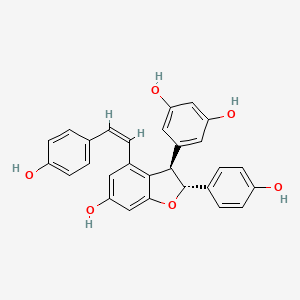
![2-(Benzo[b]thiophen-2-yl)pyridine](/img/structure/B1250890.png)
